molecular formula C16H20F3N3O3S B2543717 1-(8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 2034386-47-3

1-(8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No. B2543717
M. Wt: 391.41
InChI Key: JBASNEPZKCUYEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C16H20F3N3O3S and its molecular weight is 391.41. The purity is usually 95%.
BenchChem offers high-quality 1-(8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(2-(trifluoromethyl)phenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(2-(trifluoromethyl)phenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Stereoselective Synthesis and PI3 Kinase Inhibition

The compound's application includes its role in the stereoselective synthesis of an active metabolite of the potent PI3 kinase inhibitor PKI-179. The synthesis demonstrates a practical route, leading to the stereochemical determination of the metabolite, which contributes to the understanding of PI3 kinase inhibition mechanisms (Chen et al., 2010).

Advancements in Atom-transfer Radical Cyclizations

This compound is related to advancements in atom-transfer radical cyclizations, offering a method to synthesize substituted 3-azabicyclo-[3.3.0]octanes, showcasing its utility in the creation of complex organic structures (Flynn et al., 1992).

Catalysis in Pauson–Khand Reactions

It also facilitates the Rh(I)-catalyzed Pauson–Khand reaction of certain derivatives, highlighting its role in organic synthesis to produce compounds with significant structural complexity (Inagaki et al., 2007).

Development of Non-hazardous Chemical Substitutes

Research on arylsulfonyl isocyanates, which are used for producing carbamates and ureas, finds relevance in identifying non-hazardous substitutes for these toxic compounds. This highlights the compound's potential in safer chemical synthesis processes (Sa̧czewski et al., 2006).

Metabolic Insights and Drug Development

The compound is related to the metabolic understanding of drugs like gliclazide, where metabolites and their formation processes are crucial for drug development and optimization (Oida et al., 1985).

Mechanistic Studies in Isocyanate Formation

Investigations into the formation mechanisms of (sulfonylamino)sulfonyl isocyanates provide insights into safer and more efficient synthetic routes for related compounds, contributing to the broader understanding of chemical synthesis (Warm et al., 1994).

properties

IUPAC Name

1-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3N3O3S/c1-26(24,25)22-11-6-7-12(22)9-10(8-11)20-15(23)21-14-5-3-2-4-13(14)16(17,18)19/h2-5,10-12H,6-9H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBASNEPZKCUYEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(2-(trifluoromethyl)phenyl)urea

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